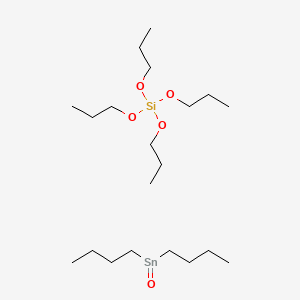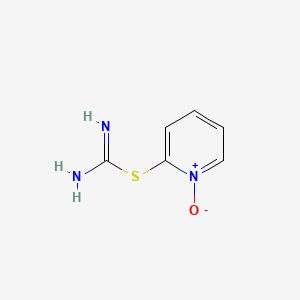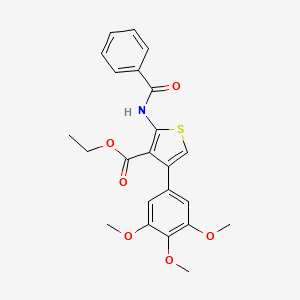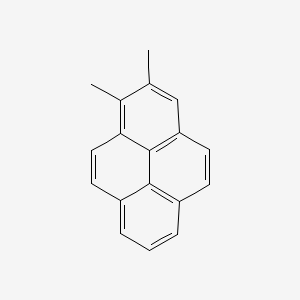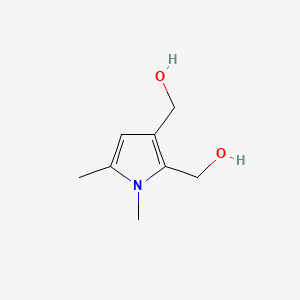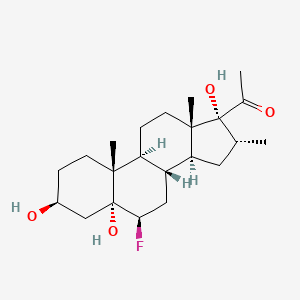
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one is a synthetic steroid compound It is characterized by the presence of fluorine at the 6beta position, hydroxyl groups at the 3beta, 5alpha, and 17 positions, and a methyl group at the 16alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluorine atom at the 6beta position is typically achieved through electrophilic fluorination using reagents such as Selectfluor. The hydroxyl groups are introduced through selective oxidation and reduction reactions, while the methyl group at the 16alpha position is introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone group at the 20 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new functionalized steroid derivatives.
Scientific Research Applications
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to modulation of gene expression and cellular responses. The hydroxyl groups play a crucial role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate
- This compound 3-benzoate
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and binding affinity to steroid receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
3264-92-4 |
|---|---|
Molecular Formula |
C22H35FO4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-3,5,17-trihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H35FO4/c1-12-9-17-15-10-18(23)21(26)11-14(25)5-7-19(21,3)16(15)6-8-20(17,4)22(12,27)13(2)24/h12,14-18,25-27H,5-11H2,1-4H3/t12-,14+,15-,16+,17+,18-,19-,20+,21+,22+/m1/s1 |
InChI Key |
UOHQEFKIKABMNS-WSKNCWGTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O)O)F |
Canonical SMILES |
CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)

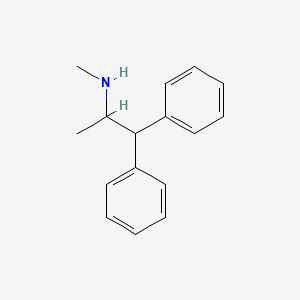

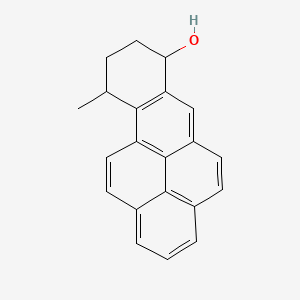
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
